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molecular formula C10H10INO B2507857 N-cyclopropyl-3-iodobenzamide CAS No. 909187-12-8

N-cyclopropyl-3-iodobenzamide

Cat. No. B2507857
M. Wt: 287.1
InChI Key: DLBMAYNAZULIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759337B2

Procedure details

3-Iodobenzoic acid (4.79 g, 19.3 mmol) was suspended in thionyl chloride (19.3 mL) and stirred for 1 h at 70° C. before it was conc. and azeotropically dried with toluene. The reaction mixture was dissolved in dioxane (19.3 mL) before N-ethyl-N-isopropylpropan-2-amine (13.5 mL, 77.3 mmol) and cyclopropylamine (6.77 mL, 96.6 mmol) were added and stirred for 16 h at ambient temperature. The reaction mixture was diluted with 75 mL of ethyl acetate, added to a separation funnel, partitioned with sodium bicarbonate (saturated, aqueous), washed 2× with 50 mL of 3 N HCl (aqueous), separated, dried over sodium sulfate, and concentrated in vacuo to give the title compound. MS (ES+): 288 (M+H)+.
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
solvent
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Quantity
6.77 mL
Type
reactant
Reaction Step Three
Quantity
19.3 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.C([N:13]([CH:17]([CH3:19])[CH3:18])C(C)C)C.C1(N)CC1>S(Cl)(Cl)=O.O1CCOCC1.C(OCC)(=O)C>[CH:17]1([NH:13][C:5](=[O:7])[C:4]2[CH:8]=[CH:9][CH:10]=[C:2]([I:1])[CH:3]=2)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
4.79 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
19.3 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
6.77 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
19.3 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 70° C. before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropically dried with toluene
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred for 16 h at ambient temperature
Duration
16 h
ADDITION
Type
ADDITION
Details
added to a separation funnel
CUSTOM
Type
CUSTOM
Details
partitioned with sodium bicarbonate (saturated, aqueous)
WASH
Type
WASH
Details
washed 2× with 50 mL of 3 N HCl (aqueous)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)NC(C1=CC(=CC=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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